molecular formula C15H20BrNO B3130854 1-(4-Bromophenyl)octahydroisoquinolin-4a(2H)-ol CAS No. 345637-76-5

1-(4-Bromophenyl)octahydroisoquinolin-4a(2H)-ol

Cat. No.: B3130854
CAS No.: 345637-76-5
M. Wt: 310.23 g/mol
InChI Key: VQLPEFMVRAUFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)octahydroisoquinolin-4a(2H)-ol is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)octahydroisoquinolin-4a(2H)-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-bromobenzaldehyde and cyclohexanone.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-bromobenzaldehyde and cyclohexanone in the presence of a base such as sodium hydroxide.

    Cyclization: The intermediate undergoes cyclization to form the octahydroisoquinoline ring system. This step may require the use of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)octahydroisoquinolin-4a(2H)-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), potassium permanganate (KMnO4), osmium tetroxide (OsO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas (H2) with palladium on carbon (Pd/C).

    Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN), sodium azide (NaN3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated or de-hydroxylated products.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)octahydroisoquinolin-4a(2H)-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromophenyl group and the isoquinoline ring system can influence the compound’s binding affinity and selectivity towards these targets. The hydroxyl group may also play a role in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylisoquinoline: Lacks the bromine atom and the hydroxyl group, resulting in different chemical and biological properties.

    1-(4-Chlorophenyl)octahydroisoquinolin-4a(2H)-ol: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and applications.

    1-(4-Methylphenyl)octahydroisoquinolin-4a(2H)-ol:

Uniqueness

1-(4-Bromophenyl)octahydroisoquinolin-4a(2H)-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The combination of the bromophenyl group and the octahydroisoquinoline ring system provides a distinct chemical scaffold that can be exploited for various applications in research and industry.

Properties

IUPAC Name

1-(4-bromophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO/c16-12-6-4-11(5-7-12)14-13-3-1-2-8-15(13,18)9-10-17-14/h4-7,13-14,17-18H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLPEFMVRAUFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCNC(C2C1)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201242120
Record name 1-(4-Bromophenyl)octahydro-4a(2H)-isoquinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345637-76-5
Record name 1-(4-Bromophenyl)octahydro-4a(2H)-isoquinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345637-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)octahydro-4a(2H)-isoquinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Bromophenyl)octahydroisoquinolin-4a(2H)-ol
Reactant of Route 2
1-(4-Bromophenyl)octahydroisoquinolin-4a(2H)-ol
Reactant of Route 3
1-(4-Bromophenyl)octahydroisoquinolin-4a(2H)-ol
Reactant of Route 4
1-(4-Bromophenyl)octahydroisoquinolin-4a(2H)-ol
Reactant of Route 5
1-(4-Bromophenyl)octahydroisoquinolin-4a(2H)-ol
Reactant of Route 6
1-(4-Bromophenyl)octahydroisoquinolin-4a(2H)-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.